molecular formula C17H20N6 B274917 3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 7-(4-methyl-1-piperidinyl)-3-(phenylmethyl)-

3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 7-(4-methyl-1-piperidinyl)-3-(phenylmethyl)-

Cat. No. B274917
M. Wt: 308.4 g/mol
InChI Key: NNWMQLKGLRXSRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 7-(4-methyl-1-piperidinyl)-3-(phenylmethyl)- is a chemical compound that has gained significant attention in scientific research. This compound has shown potential in various applications, including medicinal chemistry and biochemistry.

Mechanism of Action

The mechanism of action of 3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 7-(4-methyl-1-piperidinyl)-3-(phenylmethyl)- is not fully understood. However, studies suggest that this compound works by inhibiting the activity of certain enzymes that are involved in cell growth and division.
Biochemical and Physiological Effects:
3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 7-(4-methyl-1-piperidinyl)-3-(phenylmethyl)- has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 7-(4-methyl-1-piperidinyl)-3-(phenylmethyl)- in lab experiments is its potential as an antitumor agent. However, there are also some limitations to using this compound. For example, it can be difficult to synthesize, and there is limited information available on its toxicity.

Future Directions

There are several future directions for research on 3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 7-(4-methyl-1-piperidinyl)-3-(phenylmethyl)-. One area of research is to investigate the potential of this compound as an antitumor agent. Another area of research is to explore the mechanism of action of this compound and how it interacts with different enzymes and proteins. Additionally, more research is needed to understand the toxicity of this compound and its potential side effects.
Conclusion:
In conclusion, 3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 7-(4-methyl-1-piperidinyl)-3-(phenylmethyl)- is a chemical compound that has shown significant potential in scientific research. This compound has shown promise as an antitumor agent, and there is ongoing research to explore its mechanism of action and potential applications in medicinal chemistry. While there are some limitations to using this compound in lab experiments, it remains an important area of research for the future.

Synthesis Methods

The synthesis of 3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 7-(4-methyl-1-piperidinyl)-3-(phenylmethyl)- is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the reaction of an azide and an alkyne to form a triazole ring.

Scientific Research Applications

3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 7-(4-methyl-1-piperidinyl)-3-(phenylmethyl)- has shown potential in various scientific research applications. One of the most promising applications of this compound is in medicinal chemistry. This compound has shown significant potential as an antitumor agent, with studies indicating that it can inhibit the growth of cancer cells.

properties

Molecular Formula

C17H20N6

Molecular Weight

308.4 g/mol

IUPAC Name

3-benzyl-7-(4-methylpiperidin-1-yl)triazolo[4,5-d]pyrimidine

InChI

InChI=1S/C17H20N6/c1-13-7-9-22(10-8-13)16-15-17(19-12-18-16)23(21-20-15)11-14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3

InChI Key

NNWMQLKGLRXSRT-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4

Canonical SMILES

CC1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4

Origin of Product

United States

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